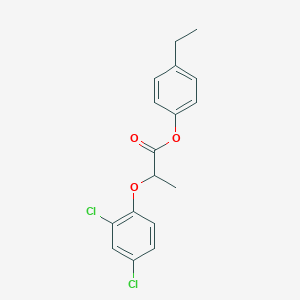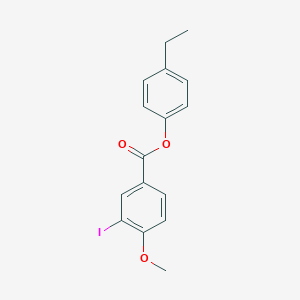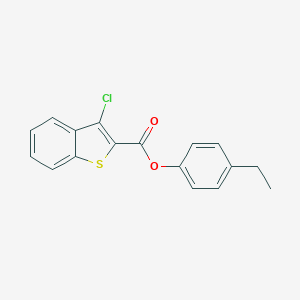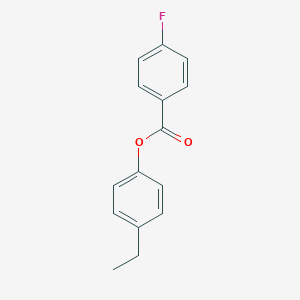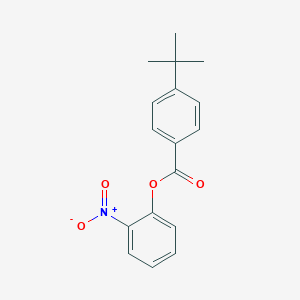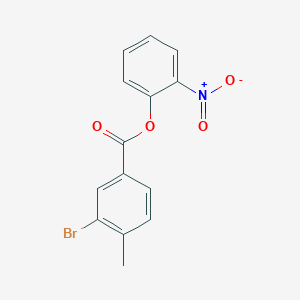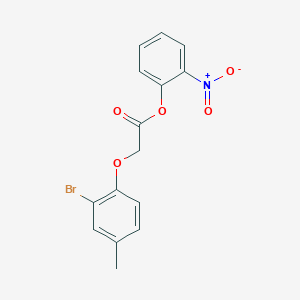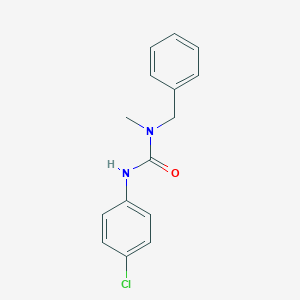
N-benzyl-N'-(4-chlorophenyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(4-chlorophenyl)-N-methylurea is an organic compound with the molecular formula C15H15ClN2O It is a derivative of urea, characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N'-(4-chlorophenyl)-N-methylurea typically involves the reaction of benzylamine with 4-chlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-N'-(4-chlorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(4-chlorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(4-chlorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-benzyl-N'-(4-chlorophenyl)-N-methylurea can be compared with other similar compounds, such as:
- 1-Benzyl-3-(3-chlorophenyl)-1-methylurea
- 1-Benzyl-3-(2-chlorophenyl)-1-methylurea
- 1-Benzyl-3-(2,4-dichlorophenyl)-1-methylurea
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group may confer distinct properties compared to other isomers, such as different binding affinities to molecular targets or varying degrees of stability under different conditions.
Propiedades
Fórmula molecular |
C15H15ClN2O |
|---|---|
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
1-benzyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C15H15ClN2O/c1-18(11-12-5-3-2-4-6-12)15(19)17-14-9-7-13(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Clave InChI |
XDSVMTMYPYUZAW-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Solubilidad |
38.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


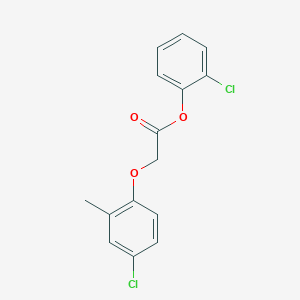
![2-Chlorophenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B321522.png)
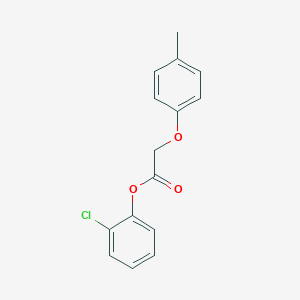
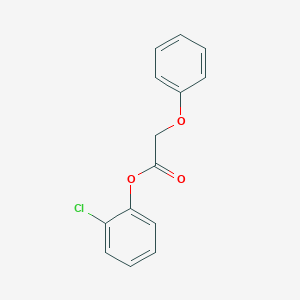
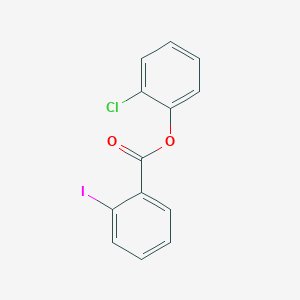
![2-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B321527.png)
